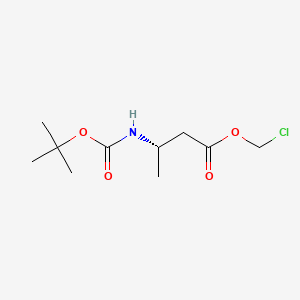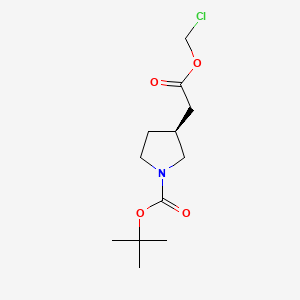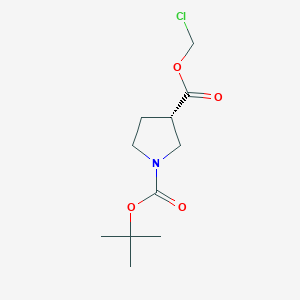![molecular formula C11H18ClNO4 B8052267 tert-Butyl 3-[2-(chloromethoxy)-2-oxoethyl]azetidine-1-carboxylate](/img/structure/B8052267.png)
tert-Butyl 3-[2-(chloromethoxy)-2-oxoethyl]azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-[2-(chloromethoxy)-2-oxoethyl]azetidine-1-carboxylate is a complex organic compound with intriguing properties. This molecule is part of the azetidine family, a class of heterocyclic compounds containing a four-membered ring with three carbon atoms and one nitrogen atom. These structures are noteworthy in medicinal chemistry due to their biological activities and their role as building blocks in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: This compound can be synthesized through several steps, typically starting from commercially available precursors. The process involves the reaction of azetidine-1-carboxylic acid with a chloromethylating agent under controlled conditions to introduce the chloromethoxy group. tert-Butyl protection is used to shield the carboxylate group during the synthesis, ensuring selective reactions at other sites on the molecule.
Industrial Production Methods: On an industrial scale, the synthesis of tert-Butyl 3-[2-(chloromethoxy)-2-oxoethyl]azetidine-1-carboxylate involves optimized reaction conditions to increase yield and purity. Large-scale reactors and continuous flow systems are employed to handle the reactions efficiently, with stringent control over temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : Undergoes oxidation reactions, typically at the chloromethoxy group, resulting in the formation of higher oxidation state derivatives.
Reduction: : Reduction of the chloromethoxy group can yield corresponding alcohol or other reduced forms.
Oxidation: : Reagents like chromium trioxide or potassium permanganate in an appropriate solvent.
Reduction: : Metal hydrides such as lithium aluminum hydride.
Substitution: : Use of nucleophiles like sodium alkoxides or amines under mild to moderate conditions.
Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution can introduce a variety of functional groups, significantly altering the molecule's properties.
Scientific Research Applications
Chemistry: The compound is often used as a precursor in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biology, derivatives of this compound are explored for their potential biological activities, including antibacterial and antifungal properties.
Medicine: Medicinal chemistry research investigates its role in developing new therapeutic agents. Its structural framework is incorporated into drugs designed to target specific enzymes or receptors.
Industry: In the industrial context, this compound finds applications in the development of new materials and as a building block in the synthesis of polymers and specialty chemicals.
Mechanism of Action
Mechanism: The mechanism of action involves the interaction of the compound or its derivatives with specific molecular targets in biological systems. The functional groups present in the molecule allow it to form covalent or non-covalent bonds with enzymes, receptors, or nucleic acids, leading to its biological effects.
Molecular Targets and Pathways: Molecular targets may include enzymes involved in metabolic pathways, receptors on cell surfaces, or genetic material. The interaction with these targets can modulate biochemical pathways, leading to therapeutic effects or other biological responses.
Comparison with Similar Compounds
Similar Compounds:
tert-Butyl 3-[2-(hydroxymethoxy)-2-oxoethyl]azetidine-1-carboxylate
tert-Butyl 3-[2-(methoxymethoxy)-2-oxoethyl]azetidine-1-carboxylate
tert-Butyl 3-[2-(ethoxymethoxy)-2-oxoethyl]azetidine-1-carboxylate
Uniqueness: The presence of the chloromethoxy group in tert-Butyl 3-[2-(chloromethoxy)-2-oxoethyl]azetidine-1-carboxylate sets it apart from its analogs This functional group significantly influences its reactivity and the types of reactions it can undergo
Properties
IUPAC Name |
tert-butyl 3-[2-(chloromethoxy)-2-oxoethyl]azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNO4/c1-11(2,3)17-10(15)13-5-8(6-13)4-9(14)16-7-12/h8H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMIPIANOKASJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CC(=O)OCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
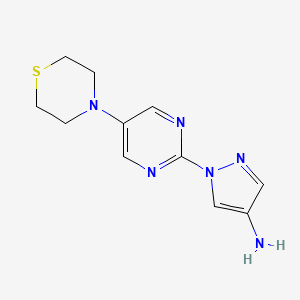
![6-piperidin-4-yl-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B8052197.png)
![3-[2-(Diethylamino)ethyl]-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid](/img/structure/B8052204.png)
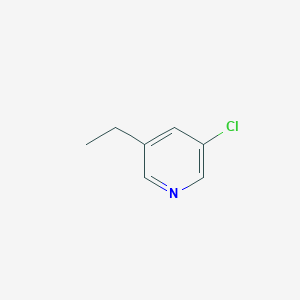
![Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate](/img/structure/B8052236.png)
![Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-phenylacetate](/img/structure/B8052244.png)
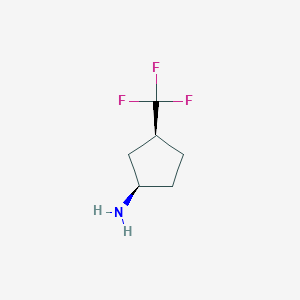

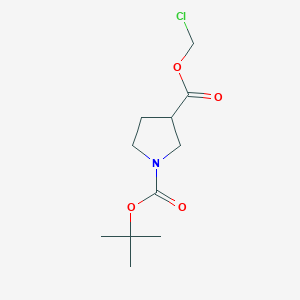
![Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-2-phenylacetate](/img/structure/B8052275.png)
![Tert-butyl 4-[3-(chloromethoxy)-3-oxopropyl]piperidine-1-carboxylate](/img/structure/B8052281.png)
